molecular formula CH3N2NaO B3341938 n-Nitroso-methanamine sodium salt CAS No. 113925-84-1

n-Nitroso-methanamine sodium salt

Cat. No.: B3341938
CAS No.: 113925-84-1
M. Wt: 82.037 g/mol
InChI Key: OQAARESBEWBRTO-UHFFFAOYSA-M
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Description

n-Nitroso-methanamine sodium salt: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are often found in various industrial and environmental contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-methanamine sodium salt typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid. This reaction is usually carried out in an aqueous or mixed solvent system under mild conditions .

Industrial Production Methods: Industrial production of nitrosamines, including this compound, often employs similar nitrosation reactions but on a larger scale. The use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: n-Nitroso-methanamine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro compounds and diazonium salts.

    Reduction: Corresponding amines.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-Nitroso-methanamine sodium salt involves its conversion to reactive intermediates that can interact with cellular components. In acidic environments, nitrosamines can decompose to form nitrosonium ions (NO+), which are highly electrophilic and can alkylate DNA, leading to mutations and potentially cancer .

Comparison with Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.

    N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.

    N-Nitrosomorpholine (NMOR): Used in research and industrial applications

Uniqueness: n-Nitroso-methanamine sodium salt is unique due to its specific structure and reactivity. While it shares common properties with other nitrosamines, its specific applications and reactivity patterns make it distinct in certain contexts .

Properties

IUPAC Name

sodium;methyl(nitroso)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O.Na/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAARESBEWBRTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]N=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N2NaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.037 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-Nitroso-methanamine sodium salt
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